Episarsasapogenin

Description

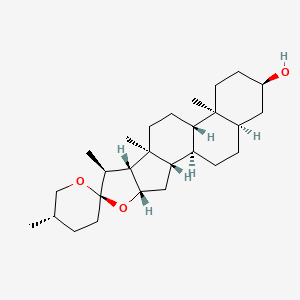

Structure

2D Structure

Properties

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-60-1, 470-01-9, 470-03-1, 126-19-2 | |

| Record name | Tigogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarsasapogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Occurrence and Natural Abundance of Episarsasapogenin

Plant Sources and Botanical Distribution

Episarsasapogenin or its precursor saponins (B1172615) have been identified in a range of plant species across different families.

Anemarrhena asphodeloides (Zhimu) as a Primary Source

Anemarrhena asphodeloides Bunge, commonly known as Zhimu, is a plant native to China and Mongolia, with its rhizome used in traditional Chinese medicine. wikipedia.org While the search results primarily highlight sarsasapogenin (B1680783) as a major steroidal saponin (B1150181) in A. asphodeloides, they also indicate that this compound is an isomer of sarsasapogenin and can be present. google.com Sarsasapogenin is a predominant steroidal saponin in Anemarrhena asphodeloides. mdpi.comresearchgate.netnih.gov this compound is mentioned as an isomer of sarsasapogenin. google.com

Identification in Tribulus terrestris

Tribulus terrestris is a widely distributed weed containing steroidal saponins. up.ac.zapakbs.org this compound is identified as a metabolite formed in the rumen of sheep from the saponins of T. terrestris, specifically from the metabolism of diosgenin (B1670711) and yamogenin (B1678165) glycosides. up.ac.zanih.govup.ac.za It is a major constituent, in the form of its glucuronide, of the biliary crystals that form during geeldikkop, a photosensitivity disease in sheep associated with ingesting T. terrestris. up.ac.zanih.govup.ac.zaresearchgate.net

Presence in Asparagus Species (e.g., A. officinalis, A. racemosus)

Asparagus species, including A. officinalis and A. racemosus, are known to contain steroidal saponins, with sarsasapogenin being a prominent aglycone found in their roots, leaves, and fruits. nih.govherbalapothecaryuk.comresearchgate.net Asparagus racemosus roots contain shatavarins, which are glycosides of sarsasapogenin. nih.govherbalapothecaryuk.com While sarsasapogenin is frequently found in the roots of various Asparagus species, including A. officinalis and A. racemosus, the direct presence of this compound in the plant tissue itself is not explicitly stated in the provided search results, although it is an isomer of sarsasapogenin. google.comnih.govresearchgate.netbiosciencedbc.jp

Detection in Pasture Plants Associated with Ruminant Disorders (e.g., Narthecium ossifragum, Brachiaria decumbens, Panicum miliaceum)

This compound has been detected in the rumen content and bile of sheep that have ingested certain pasture plants associated with hepatogenous photosensitization disorders.

Narthecium ossifragum: This plant contains sarsasapogenin and smilagenin (B1681833) glycosides. nih.govsetur.foresearchgate.net In sheep, these saponins are hydrolyzed in the rumen to the parent sapogenins, which are then metabolized to their epi analogues, including this compound. nih.govresearchgate.net this compound, as its β-D-glucuronide, is a main component of the biliary crystals in lambs with alveld, a photosensitization disease linked to grazing N. ossifragum. researchgate.netacs.org

Brachiaria decumbens: Grazing B. decumbens has been linked to crystal-associated cholangiopathy and photosensitization in sheep. nih.govscispace.comscielo.br this compound has been identified in the rumen contents and bile of sheep intoxicated by B. decumbens. nih.govnih.govscispace.com The saponins in B. decumbens are metabolized by rumen microorganisms to insoluble salts of this compound and epismilagenin (B178598) glucuronides. scispace.comscielo.brusp.br

Panicum miliaceum: Panicum miliaceum, also known as proso millet, is another plant that has been examined for sapogenins in the context of ruminant photosensitization. openalex.orgbioone.orgcdnsciencepub.com this compound glucuronides have been identified as constituents of biliary crystals in sheep with alveld, and Panicum miliaceum was examined for sapogenins in a study investigating this condition. scispace.comopenalex.orgbioone.orgcdnsciencepub.compreprints.org

Here is a summary of plant sources where this compound or its precursors have been identified in the context of animal metabolism:

| Plant Species | Associated Sapogenins/Saponins | Detection of this compound/Glucuronide |

| Anemarrhena asphodeloides | Sarsasapogenin and its glycosides | Mentioned as an isomer of sarsasapogenin. google.com |

| Tribulus terrestris | Diosgenin and yamogenin glycosides (steroidal saponins) | Formed as a metabolite in the rumen; found as glucuronide in biliary crystals. up.ac.zanih.govup.ac.zaresearchgate.net |

| Asparagus species | Sarsasapogenin and its glycosides (e.g., shatavarins) | Sarsasapogenin is present; this compound is an isomer. google.comnih.govresearchgate.netbiosciencedbc.jp |

| Narthecium ossifragum | Sarsasapogenin and smilagenin glycosides | Formed as a metabolite in the rumen; found as glucuronide in biliary crystals. nih.govresearchgate.netresearchgate.netacs.org |

| Brachiaria decumbens | Steroidal saponins (e.g., diosgenin as principal sapogenin) | Identified in rumen contents and bile; formed as glucuronide salts. nih.govscispace.comscielo.brnih.govscispace.comusp.br |

| Panicum miliaceum | Sapogenins | Examined for sapogenins; this compound glucuronides found in biliary crystals in associated disorder. scispace.comopenalex.orgbioone.orgcdnsciencepub.compreprints.org |

Microbial and Other Biological Origins (If Applicable from Search)

While this compound is primarily discussed in the context of plant sources and subsequent metabolism by ruminant microorganisms, the search results indicate that microbial transformation can play a role in the production or modification of sapogenins. Specifically, the hydrolysis of plant saponins to sapogenins, including the formation of epi analogues like this compound, occurs through the activity of rumen microorganisms in animals. nih.govresearchgate.netscispace.comscielo.brusp.br Microbial transformation of related compounds like dihydrosarsasapogenin with Mycobacterium sp. has also been reported. demedischspecialist.nl

Quantitative Distribution within Plant Tissues and Developmental Stages

The quantitative distribution of sapogenins, including the precursors of this compound, can vary within different plant tissues and across developmental stages. For instance, in Narthecium ossifragum, elevated levels of sarsasapogenin and smilagenin containing saponins were found in flower heads compared to leaves, and significant levels of free genins were found in plant roots. waikato.ac.nz In Brachiaria species, the concentration of protodioscin (B192190) (a saponin precursor to diosgenin, which can be metabolized to this compound) has been shown to vary with the plant developmental stage and seasons, with higher concentrations potentially recorded during the seed dropping stage. usp.br Studies on Asparagus officinalis have quantified the content of sarsasapogenin in extracts, indicating its presence in the plant tissue. researchgate.net The distribution of compounds within plant tissues (leaves, stems, roots) can vary, reflecting specialized functions like photosynthesis, support, and transport. easysevens.comuvigo.esck12.org While the search results confirm the presence of this compound precursors in specific plant tissues and mention variability based on developmental stage for related saponins, detailed quantitative data specifically for this compound across various tissues and precise developmental stages for all listed plants are not extensively provided.

Here is a table summarizing some quantitative data found for related sapogenins/saponins:

| Plant Species | Tissue/Stage | Compound Measured | Concentration/Finding | Source |

| Narthecium ossifragum | Flower heads | Sarsasapogenin and smilagenin saponins | Approximately 18000 mg/kg DM | waikato.ac.nz |

| Narthecium ossifragum | Roots | Free genins | 832-1184 mg/kg DM | waikato.ac.nz |

| Narthecium ossifragum | Leaves | Sapogenins | Ranged from 4553 to 10879 mg/kg DM in different pasture areas | waikato.ac.nz |

| Brachiaria species | Growth cycle | Protodioscin | Range of 0.5 - 2.1% in B. brizantha and 0.8 - 1.9% in B. decumbens; highest in seed dropping stage. usp.br | usp.br |

| Asparagus officinalis | Extract | Sarsasapogenin | 0.11-0.32% | researchgate.net |

| Asparagus racemosus | Roots | Sarsasapogenin | Considerable amount (39.41% w/w) | researchgate.net |

| Asparagus racemosus | Roots | Shatavarin IV | 0.36-3.42% | researchgate.net |

| Asparagus stipularis | Rhizome, Pericarp | Steroidal saponins | Highest content quantified | researchgate.net |

Isolation, Purification, and Chromatographic Techniques for Episarsasapogenin

Extraction Methodologies from Biological Matrices

Extracting episarsasapogenin from biological matrices, such as plant materials or animal samples, necessitates methods capable of separating it from a complex mixture of lipids, proteins, carbohydrates, and other natural products.

Solvent-Based Extraction Protocols

Solvent extraction is a widely used initial step for isolating natural products, including sapogenins, from biological sources coleparmer.frnih.gov. The choice of solvent is crucial and depends on the polarity of the target compound and the matrix chromatographyonline.com. Aqueous alcoholic solvents, such as ethanol (B145695), have been employed for the extraction of saponins (B1172615), which are glycosylated forms of sapogenins iastate.educoleparmer.fr. For instance, air-dried powdered plant material has been extracted with ethanol at room temperature scispace.com. The residual alcoholic phase can then be suspended in water and partitioned with less polar solvents, such as dichloromethane, to isolate compounds like sapogenins scispace.com. Optimizing solvent extraction protocols involves considering factors such as the solvent-to-sample ratio, extraction time, and temperature to maximize the recovery of the target analyte chromatographyonline.com. Adding salts to the aqueous phase can also enhance the partitioning of analytes into the organic phase chromatographyonline.com.

Pre-purification Strategies

Following initial extraction, pre-purification steps are often necessary to reduce the complexity of the extract before advanced chromatographic separation. These strategies aim to remove major interfering compounds. While specific pre-purification strategies for this compound are not extensively detailed in the search results, general techniques for sapogenins and similar compounds from biological matrices include liquid-liquid extraction and solid-phase extraction (SPE) researchgate.netnih.gov. Protein precipitation is another simple and fast method often used for sample preparation from biological matrices researchgate.net. These steps help in concentrating the target compound and removing bulk impurities.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from crude extracts or synthetic reaction mixtures due to its structural similarity to other steroidal compounds.

Column Chromatography Applications (e.g., Macroporous Resin, Silica (B1680970) Gel)

Column chromatography is a versatile technique used for separating compounds based on their differential adsorption to a stationary phase as they move through a column with a mobile phase uvic.cairejournals.com. It is suitable for separating gram quantities of material uvic.ca.

Macroporous adsorption resins are effective for the enrichment and separation of natural products, including saponins and flavonoids, from plant extracts rsc.orghailanresin.comresearchgate.net. These resins are non-ionic polymers with a macroporous structure that allows access to adsorption sites for larger molecules mdpi.comsigmaaldrich.com. They are particularly suitable for the separation and purification of saponins and can adsorb both polar and non-polar substances hailanresin.commdpi.com. For example, D101 macroporous adsorption resin, a styrene (B11656) type non-polar copolymer, has shown good separation and purification effects for saponins hailanresin.com. Another example, Amberlite XAD 7HP, a non-ionic aliphatic acrylic polymer resin, has demonstrated high adsorption and desorption rates for phenolic compounds mdpi.com.

Silica gel is a very common stationary phase in column chromatography, widely used for the purification of compounds in organic chemistry labs uvic.cateledynelabs.com. It is a polar adsorbent, and separation is based on the differential polarity of the compounds in the mixture uvic.cachemistryviews.org. More polar compounds are adsorbed more strongly to the silica gel and elute later than less polar compounds uvic.cachemistryviews.org. Silica gel with different mesh sizes is available for various applications, from rough purification to high-resolution separations kanto.co.jpcolumn-chromatography.com. Spherical silica gel is often preferred for its ability to form more uniform column beds, leading to enhanced resolution and reproducibility kanto.co.jp. Silica gel column chromatography has been used to purify extracts containing sapogenins scispace.com. Fractions are collected and analyzed, often by TLC, to identify those containing the desired compound scispace.comuvic.ca.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, isolation, and purity assessment of compounds moravek.comopenaccessjournals.com. It offers high efficiency and precise separation capabilities mtoz-biolabs.com. HPLC is particularly useful for analyzing complex mixtures and for compounds that are not easily volatilized moravek.com.

For the isolation of compounds like sapogenins, preparative HPLC systems can be employed iastate.edu. The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition (solvents and buffers) is critical and optimized based on the properties of the target compound mtoz-biolabs.comnih.gov. Reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is a common mode used for peptide separations and can be applied to other organic molecules nih.gov.

HPLC is also routinely used for assessing the purity of isolated compounds moravek.commtoz-biolabs.com. By analyzing the chromatogram, the peak area and height can be used to determine the relative amount of the target compound and identify impurities mtoz-biolabs.com. Combining HPLC with detectors like UV detectors or mass spectrometry (MS) provides valuable information for identification and purity confirmation moravek.commtoz-biolabs.com.

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive technique widely used for screening extracts and monitoring the progress of chromatographic separations nih.govbibliotekanauki.pl. It is a qualitative or semi-quantitative method that separates compounds on a thin layer of stationary phase (commonly silica gel) coated on a plate chemistryviews.org.

TLC is frequently used to quickly analyze fractions collected from column chromatography to identify which fractions contain the target compound scispace.comuvic.ca. Different solvent systems (mobile phases) are tested to achieve optimal separation of the components in the mixture chemistryviews.org. Compounds are visualized on the TLC plate using UV light or by spraying with a suitable detection reagent bibliotekanauki.pl. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for tentative identification researchgate.net.

TLC is also valuable for monitoring the progress of extraction and purification steps, providing a quick visual assessment of the complexity of a sample and the effectiveness of a separation method researchgate.net. It can be used to screen plant extracts for the presence of specific compound classes, such as saponins bibliotekanauki.pl.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 92095 |

| Sarsasapogenone | 101111 |

| Sarsasapogenin (B1680783) | 126-19-2 (CAS, linked to CID 92095) nih.gov |

| Epismilagenin (B178598) | 125-86-0 (CAS, linked to CID 68507) |

| Diosgenone | 547-04-6 (CAS, linked to CID 6432424) |

| Smilagenone | 468-53-1 (CAS, linked to CID 6432425) |

| Smilagenin (B1681833) | 126-18-1 (CAS, linked to CID 68507) |

| Nuatigenin | 440453 sci-hub.se |

| Diosgenin (B1670711) | 126-19-2 (CAS, linked to CID 92095) nih.gov |

| Yamogenin (B1678165) | 512-06-1 (CAS, linked to CID 6432423) |

| Protodioscin (B192190) | 10494-50-5 (CAS, linked to CID 441758) |

| Soyasaponin I | 55372-19-5 (CAS, linked to CID 6432427) |

| Glycyrrhizin | 1405-86-3 (CAS, linked to CID 14987) |

| Dihydrosarsasapogenin | 21173-70-6 (CAS) |

| Timosaponin AIII | 41059-56-7 (CAS, linked to CID 6432426) |

| Timosaponin AI | 41059-55-6 (CAS, linked to CID 101112) |

Data Table Example (Illustrative - based on general principles as specific quantitative data for this compound was not found in the search results within the defined scope):

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds. uni.lucdutcm.edu.cn In GC, a sample is vaporized and transported through a chromatographic column by an inert carrier gas, such as helium, nitrogen, or hydrogen. nih.govcdutcm.edu.cn The separation of compounds occurs based on their differential partitioning between the stationary phase within the column and the mobile gas phase. uni.lunih.gov The interaction strength between the compound and the stationary phase determines the retention time, which is the time it takes for the compound to travel through the column and reach the detector. uni.lu

While specific detailed GC methodologies solely focused on this compound are not extensively detailed in the provided search results, the principles of GC separation are applicable. The separation of structurally similar steroid epimers, such as sarsasapogenin and its epimer, has been investigated using chromatographic methods. For instance, studies on the chromatographic separation of steroid epimers, including sarsasapogenin and this compound, have evaluated the performance of different stationary phases in HPLC. wikipedia.org These studies highlight the importance of stationary phase chemistry in achieving effective separation of epimers. Although this research specifically discusses HPLC, the underlying principle of differential interaction with a stationary phase is fundamental to GC separation as well.

Chromatograms generated by GC show a series of peaks, where each peak ideally corresponds to a separated compound. The retention time of a peak is a characteristic property used for identification, while the peak area or height is related to the compound's concentration. nih.gov

Purity Assessment and Recrystallization Procedures

Assessing the purity of isolated or synthesized this compound is a critical step. Various analytical techniques can be employed for this purpose, including chromatographic methods like HPLC and GC, as well as spectroscopic methods.

Recrystallization is a fundamental purification technique for solid compounds. lipidmaps.orgnih.gov The process involves dissolving the impure solid in a suitable hot solvent or solvent mixture until saturation is achieved. foodb.canih.govnih.gov The selection of an appropriate solvent is crucial; the desired compound should have high solubility in the hot solvent but low solubility at lower temperatures, while impurities should either remain soluble at low temperatures or be insoluble at high temperatures. nih.govfoodb.canih.gov As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, leaving impurities in the solution. lipidmaps.orgnih.gov Slow cooling generally favors the formation of larger, purer crystals. foodb.canih.gov

Following crystallization, the pure crystals are typically collected by filtration, such as vacuum filtration, and washed to remove residual impurities. foodb.canih.gov The crystals are then dried. foodb.canih.gov

Purity assessment of the recrystallized product can be performed using techniques such as melting point analysis. A sharp melting point range close to the literature value for the pure compound is indicative of high purity, while a broader range suggests the presence of impurities. foodb.canih.gov X-ray crystallography can also be used for purity assessment of crystalline products. lipidmaps.org

Data Table: Chromatographic Separation of Steroid Epimers

While direct GC data for this compound separation was not found, the following table presents data on the chromatographic separation of steroid epimers, including sarsasapogenin and this compound, using different HPLC stationary phases, illustrating the principles of epimer separation relevant to chromatography. wikipedia.org

| Steroid Epimers | Hypersil Gold (C18) Retention Factor | Allure Biphenyl Retention Factor | Fortis Diphenyl Retention Factor |

| Sarsasapogenin/Episarsasapogenin | 1.099 | 1.084 | 1.016 |

| Tigogenin/Epitigogenin | 1.086 | 1.236 | 1.185 |

| Sarsasapogenin/Epismilagenin | 1.110 | 1.074 | 1.037 |

Note: This data is from an HPLC study, illustrating the separation of steroid epimers, which is relevant to the chromatographic behavior of this compound. wikipedia.org

Structural Elucidation and Spectroscopic Characterization of Episarsasapogenin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the magnetic environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). scielo.org.bogithub.io

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy provides insights into the number, types, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of proton signals are influenced by their electronic environment, while splitting patterns (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. rsc.orgyoutube.commarinelipids.caresearchgate.net

While specific detailed ¹H NMR data for Episarsasapogenin were not extensively detailed in the search results, general characteristics of steroidal sapogenins like Sarsasapogenin (B1680783) (a closely related epimer) can provide context. For Sarsasapogenin, characteristic signals include those for methyl groups and protons on carbons bearing oxygen functions. mdpi.com For instance, methyl protons (H-18 and H-19) typically appear as singlets at characteristic upfield shifts, while other methyl groups (H-21 and H-27) appear as doublets. mdpi.com Protons on oxygen-bearing carbons, such as H-3 and H-16, resonate at lower field due to the deshielding effect of the oxygen atom. mdpi.com

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of ¹³C nuclei are highly sensitive to their chemical environment, allowing for the identification of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary). np-mrd.orgresearchgate.nethmdb.casocratic.org

Comparison of the ¹³C NMR data of epimeric mixtures containing this compound has been used to differentiate between 25R and 25S configurations based on the chemical shifts of carbons in the spirostan (B1235563) part of the molecule (C-23, C-24, C-25, C-26, and C-27). scielo.br

While a comprehensive ¹³C NMR table specifically for this compound was not directly found, studies on related steroidal sapogenins like Sarsasapogenin provide typical chemical shift ranges for various carbon atoms in the steroidal framework and the spiroketal side chain. mdpi.com For Sarsasapogenin, methyl carbons (C-18, C-19, C-21, and C-27) resonate at characteristic chemical shifts, as do carbons under oxygen function (C-3, C-16, C-22, and C-26). mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and gaining structural details. bioconductor.jpcreative-proteomics.combiorxiv.org

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a common technique used to generate ions from a molecule by bombarding it with electrons. The resulting molecular ion and fragment ions provide a unique fingerprint that can be used for identification and structural elucidation. scielo.br

This compound has been characterized by GC-MS after acid hydrolysis from plant extracts. scispace.comscielo.br While specific EIMS fragmentation data for pure this compound were not detailed in the provided snippets, EIMS analysis of related sapogenins has been reported. waikato.ac.nz The fragmentation patterns in EIMS can provide valuable information about the structure of the steroidal skeleton and the spiroketal side chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound and its fragment ions. This high accuracy is crucial for confirming the molecular formula and differentiating between compounds with very similar nominal masses. researchgate.net

HRMS, often coupled with techniques like Ultra-High Performance Liquid Chromatography (UHPLC-HR-QTOF-MS), is increasingly used in metabolomics and phytochemical studies for the identification and structural elucidation of compounds like steroidal sapogenins. researchgate.net While specific HRMS data for this compound were not explicitly provided, studies on related steroidal derivatives have reported HRMS data (e.g., APCI-TOF) to confirm calculated molecular masses. rsc.org HRMS data can provide the exact mass of the molecular ion, which, when combined with other spectroscopic data, significantly aids in confirming the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used in the analysis of sapogenins like this compound. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This allows for the separation of complex mixtures containing this compound and the subsequent acquisition of its mass spectrum.

In LC-MS analysis, the molecular weight of conjugated sapogenin glycosides can be readily determined from the presence of protonated molecular ions, such as [M+H]+, observed in full scan spectra. waikato.ac.nz Under MS2 conditions, these protonated molecular ions can fragment to yield ions corresponding to the protonated parent sapogenin, as well as other characteristic fragment ions. waikato.ac.nz For instance, ions at m/z 399, m/z 273, and m/z 255 have been observed in the ESI and APCI mass spectra of parent sapogenins, including Sarsasapogenin and this compound. waikato.ac.nz LC-MS ion ratio data or retention time data alone may not be sufficient to distinguish isomeric spirostanol (B12661974) sapogenins. waikato.ac.nz

LC-MS analysis parameters, such as eluent composition, capillary temperatures, and flow rate, significantly affect the ionization of analytes and can be optimized to improve detection sensitivity. waikato.ac.nz Optimized electrospray ionization (ESI) responses have been reported to be significantly greater compared to optimized atmospheric pressure chemical ionization (APCI) responses for sapogenins. waikato.ac.nz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of volatile or semi-volatile compounds like derivatized sapogenins. GC-MS separates components of a mixture based on their volatility and interaction with a stationary phase in a GC column, followed by detection and fragmentation analysis in a mass spectrometer.

In GC-MS, the retention time is the time it takes for an analyte to pass through the column and reach the detector. tamuc.edu, innovatechlabs.com The mass spectrometer produces a fragmentation pattern for each compound, which acts as a fingerprint for identification. tamuc.edu Electron ionization (EI) is a common ionization method in GC-MS, and the resulting fragmentation patterns often follow classical rules, allowing for structural elucidation through spectral interpretation and comparison with mass spectral libraries. chromatographyonline.com, uva.nl Each peak in a GC chromatogram represents an individual compound separated from the mixture, and the area under the peak is proportional to the relative amount of that component. tamuc.edu, chromatographyonline.com

While GC-MS provides effective separation and rich EI fragmentation data useful for structural identification, previously reported EI-GC-MS data alone might not be sufficient to distinguish certain isomeric spirostanol sapogenins. waikato.ac.nz Derivatization, such as trimethylsilyl (B98337) (TMS) derivatization, is often necessary to make less volatile steroids amenable to GC-MS analysis. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule like this compound. IR spectroscopy measures the absorption of infrared radiation by a sample, which causes covalent bonds to vibrate at specific frequencies. tsfx.edu.au, savemyexams.com, chemistrystudent.com Different functional groups absorb characteristic frequencies of IR radiation, providing a unique spectral fingerprint. tsfx.edu.au, savemyexams.com

The IR spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). tsfx.edu.au, savemyexams.com Characteristic absorption bands appear at specific wavenumbers corresponding to different bond vibrations (stretching, bending, twisting). savemyexams.com, chemistrystudent.com For example, O-H stretching vibrations typically appear in the region of 3200-3650 cm⁻¹, C-H stretching vibrations in the 2850-3100 cm⁻¹ range, and C=O stretching vibrations around 1600-1750 cm⁻¹. tsfx.edu.au, savemyexams.com, libretexts.org The presence of an alcohol group (-OH) in Sarsasapogenin, a related spirostanol, is indicated by a characteristic absorption band around 3407 cm⁻¹ in its IR spectrum, while C-H stretches are observed around 2931, 1449, and 1378 cm⁻¹, and C-O groups show absorption around 1069 cm⁻¹. nih.gov These characteristic bands aid in confirming the presence of specific functional groups within the this compound structure.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is considered the most powerful method for determining the three-dimensional structure of molecules, including the unambiguous assignment of absolute stereochemistry at chiral centers. veranova.com, numberanalytics.com, soton.ac.uk, nih.gov This technique involves analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound. veranova.com, numberanalytics.com, nih.gov

By analyzing the diffraction data, researchers can determine the precise positions of atoms within the crystal lattice, thus revealing the molecule's structure and its absolute configuration. numberanalytics.com, nih.gov While routine X-ray diffraction experiments readily provide the relative configuration of stereogenic centers, determining the absolute configuration can be more challenging and may require specific techniques or the presence of heavier atoms in the molecule to enhance anomalous scattering. soton.ac.uk, nih.gov X-ray diffraction analysis has been used to unequivocally confirm the stereochemistry of spirostanol derivatives. researchgate.net For this compound, obtaining a suitable single crystal is a prerequisite for performing X-ray crystallography to definitively establish its absolute stereochemistry.

Comparative Spectroscopic Analysis with Related Spirostanols (e.g., Sarsasapogenin, Smilagenin)

Comparative spectroscopic analysis with related spirostanols like Sarsasapogenin and Smilagenin (B1681833) is crucial for the accurate identification and characterization of this compound. These compounds share a similar basic spirostanol skeleton but differ in the stereochemistry at certain positions, particularly at C-5 and C-25. Sarsasapogenin has a 5β, 25S configuration, while Smilagenin has a 5β, 25R configuration. wikipedia.org this compound is an epimer of Sarsasapogenin, likely differing in stereochemistry at C-3 or C-5.

Comparing the spectroscopic data (NMR, MS, IR) of this compound with those of Sarsasapogenin and Smilagenin allows for the identification of subtle differences that arise from variations in stereochemistry. While LC-MS and GC-MS fragmentation patterns can provide valuable structural information, distinguishing between isomers might require careful analysis and potentially complementary techniques. waikato.ac.nz For example, although Sarsasapogenin and Smilagenin are C-25 epimers, their mass spectra might show similarities in major fragmentation ions due to the common spirostanol core. waikato.ac.nz Differences in retention times in chromatography (GC or LC) can also be indicative of structural variations, including stereochemical differences, although chromatographic conditions must be carefully controlled for meaningful comparisons. tamuc.edu, innovatechlabs.com

IR spectroscopy can reveal differences in vibrational modes caused by changes in molecular conformation due to differing stereochemistry. NMR spectroscopy, particularly ¹H and ¹³C NMR, is highly sensitive to the chemical environment of individual nuclei and can provide detailed information about the connectivity and relative stereochemistry of a molecule. Comparing the chemical shifts and coupling constants in the NMR spectra of this compound, Sarsasapogenin, and Smilagenin can help pinpoint the specific stereochemical differences between them.

By analyzing and comparing the spectroscopic data from these related compounds, researchers can confirm the structural assignment of this compound and precisely define its stereochemical relationship to other spirostanols.

Biosynthesis and Metabolic Pathways of Episarsasapogenin

Precursor Compounds and Initial Biosynthetic Steps

The foundational building blocks for steroidal saponins (B1172615) are derived from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These C5 units are synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway labsolu.cacenmed.comnih.gov.

IPP and DMAPP undergo a series of condensation reactions catalyzed by prenyltransferases. Specifically, DMAPP is isomerized to IPP by isopentenyl diphosphate isomerase (IDI), and sequential additions of IPP units to DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) and farnesyl pyrophosphate synthase (FPPS), lead to the formation of the C15 molecule farnesyl diphosphate (FPP) labsolu.canih.govnih.govuni.lu. FPP is a crucial branch point intermediate in isoprenoid biosynthesis. Two molecules of FPP are then condensed head-to-head by squalene (B77637) synthase (SQS) to produce squalene, a 30-carbon acyclic hydrocarbon labsolu.cacenmed.comnih.govnih.govalfa-chemistry.comwikipedia.orgnih.govnih.gov. Squalene epoxidase (SQE) subsequently catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256) labsolu.cacenmed.comnih.govwikipedia.orgnih.gov. This epoxide is the direct precursor for the cyclization reactions that yield the diverse array of triterpenoid (B12794562) and steroidal scaffolds. wikipedia.orgnih.govnih.govresearchgate.net

In plants, 2,3-oxidosqualene is cyclized by oxidosqualene cyclases (OSCs) to produce various cyclic structures. cenmed.comuni.lunih.gov Cycloartenol synthase (CAS) is a key OSC in plants that catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. cenmed.comnih.govnih.govnih.govnih.govwikipedia.org Cycloartenol is a tetracyclic triterpenoid that serves as the primary precursor for the biosynthesis of phytosterols, such as cholesterol and β-sitosterol, and subsequently, steroidal saponins. cenmed.comnih.govnih.govnih.govnih.gov While cholesterol and β-sitosterol pathways diverge from cycloartenol, steroidal saponins are synthesized through further modifications of these sterol backbones, involving a series of oxidation, hydroxylation, and glycosylation steps. labsolu.cacenmed.comnih.gov

Enzymatic Transformations and Stereochemical Determinants

Following the formation of the steroidal scaffold, a series of enzymatic modifications shape the final structure of sapogenins like episarsasapogenin.

Epimerization at the C-3 position is a significant transformation in the metabolism of spirostan (B1235563) sapogenins. Sarsasapogenin (B1680783), with its 3β-hydroxyl group, can be converted to this compound, which has a 3α-hydroxyl group. This conversion has been observed in biological systems, particularly during the metabolism of saponins in ruminants. nih.govuni.luguidetopharmacology.org Studies have shown that ingested plant saponins containing sarsasapogenin can be hydrolyzed in the rumen to the aglycone (sarsasapogenin). nih.govuni.lu Subsequently, microbial metabolism can involve the oxidation of the 3β-hydroxyl group to a ketone (sarsasapogenone), followed by reduction to yield a mixture of sarsasapogenin and its 3α-epimer, this compound. guidetopharmacology.orgsigmaaldrich.commetabolomicsworkbench.org In vitro reduction of sarsasapogenone has been shown to produce a mixture where this compound is the major product. guidetopharmacology.orgmetabolomicsworkbench.org The stereochemical outcome of this reduction is influenced by the reducing agent and reaction conditions. metabolomicsworkbench.orgresearchgate.net

Glycosylation, the attachment of sugar moieties to the sapogenin aglycone, is a critical step in the biosynthesis of steroidal saponins. This process is primarily catalyzed by UDP-dependent glycosyltransferases (UGTs). uni.lunih.govuni.lunih.govnih.gov UGTs facilitate the transfer of activated sugar molecules (typically UDP-sugars) to specific hydroxyl groups on the steroidal backbone, most commonly at the C-3 position in spirostanol (B12661974) saponins. cenmed.comwikipedia.org Glycosylation significantly impacts the water solubility, biological activity, and pharmacokinetic properties of saponins. cenmed.comnih.gov While the specific UGTs involved in the glycosylation of this compound have not been as extensively characterized as those for some other saponins, the general mechanism involves the recognition of the steroidal aglycone and the appropriate UDP-sugar donor by specific UGT enzymes. uni.lunih.govuni.lu

In Vivo Metabolic Fate in Biological Systems (Excluding Human Clinical Data)

The metabolic fate of this compound and its precursor sarsasapogenin has been investigated in various biological systems, particularly in livestock. In sheep, following the ingestion of sarsasapogenin-containing plants, the saponins are hydrolyzed in the rumen to their aglycones, including sarsasapogenin. nih.govuni.luguidetopharmacology.org Rumen microorganisms play a key role in the metabolism of these sapogenins, leading to the formation of epi analogues like this compound through oxidation and reduction reactions. nih.govuni.luguidetopharmacology.org These sapogenins, including this compound, can be absorbed from the gastrointestinal tract and transported to the liver via the portal vein. nih.govuni.luwikipedia.org In the liver, this compound, along with other 3α-OH-5β-H sapogenins, undergoes conjugation before being excreted into the bile. nih.govuni.lu Studies in sheep have shown that this compound and epismilagenin (B178598) are conjugated and excreted in bile, with this compound conjugates being more abundant. uni.lu Further metabolism, including hydrolysis of these conjugates, can occur in the lower regions of the digestive tract. uni.lu

Metabolic Conversion Ratios in Sheep Rumen guidetopharmacology.org

| Precursor | Product | Approximate Ratio |

| Sarsasapogenone | Sarsasapogenin | 20% |

| Sarsasapogenone | This compound | 80% |

This metabolic pathway highlights the transformation of sarsasapogenin to its 3α-epimer, this compound, in the gut environment of ruminants, influencing their subsequent absorption and excretion. nih.govuni.lu

Hepatic Metabolism and Conjugation (e.g., Glucuronidation)

Following absorption from the gastrointestinal tract, primarily in the small intestine, sapogenins are transported to the liver, likely via the portal vein. nih.govcabidigitallibrary.orgnih.gov In the liver, sapogenins that were not epimerized in the rumen, such as sarsasapogenin and smilagenin (B1681833), can undergo further oxidation and reduction to their corresponding episapogenins. cabidigitallibrary.orgnih.gov This conversion in the liver is considered a phase I metabolic process. cabidigitallibrary.orgnih.gov

The major metabolic transformation of this compound in the liver is conjugation, primarily with D-glucuronic acid. nih.govcambridge.orgcabidigitallibrary.orgup.ac.zanih.govredalyc.orgup.ac.zauel.br This process, known as glucuronidation, is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. cabidigitallibrary.orgnih.govresearchgate.net Glucuronidation increases the hydrophilicity of this compound, facilitating its excretion. researchgate.net Studies in sheep have shown that 3α-OH-5β-H sapogenins (like this compound and epismilagenin) are conjugated in the liver, whereas their 3β-OH-5α-H isomers (sarsasapogenin and smilagenin) are not to the same extent. nih.gov The conjugated episapogenins are then excreted into the bile. nih.govcabidigitallibrary.orgnih.gov

Research on the metabolism of saponins from plants like Narthecium ossifragum and Yucca schidigera in sheep consistently shows the formation of this compound β-D-glucuronide as a key metabolic product. nih.govcabidigitallibrary.orgup.ac.za

Formation of Bile Glucuronides and Precipitation in Animal Models

The this compound glucuronides formed in the liver are excreted into the bile. nih.govcabidigitallibrary.orgnih.gov In certain animal models, particularly ruminants grazing on specific saponin-containing plants such as Brachiaria spp., Panicum spp., Narthecium ossifragum, and Tribulus terrestris, these glucuronides can bind with calcium ions to form insoluble salts. cambridge.orgup.ac.zaup.ac.zaredalyc.orgup.ac.zauel.brscielo.brnih.gov These calcium salts of this compound and epismilagenin glucuronides can precipitate, forming crystalline deposits in the bile ducts and liver. cambridge.orgup.ac.zaup.ac.zaredalyc.orgup.ac.zauel.brscielo.brnih.gov

The formation and deposition of these crystalline bile glucuronides are implicated in the etiology of hepatogenous photosensitization diseases in ruminants, such as geeldikkop and alveld. cambridge.orgcambridge.orgup.ac.zaup.ac.zaredalyc.orgup.ac.zauel.brscielo.brnih.govnih.govup.ac.zaopenalex.orgresearchgate.netscispace.comdntb.gov.ua The crystals can cause inflammation and obstruction of the biliary system, leading to impaired bile flow and liver damage. redalyc.orgup.ac.zauel.brscielo.br Analysis of biliary crystals from affected animals has confirmed that they are primarily composed of the calcium salts of epismilagenin and this compound β-D-glucuronides, often in a ratio of approximately 6:1 (epismilagenin to this compound glucuronide). up.ac.zaup.ac.zanih.gov

Animal models, particularly sheep, have been instrumental in studying the formation and precipitation of these bile glucuronides. up.ac.zaup.ac.zanih.govnih.gov Experimental induction of these conditions through the administration of saponin (B1150181) extracts from causative plants has allowed for the characterization of the metabolic pathway leading to the formation of the lithogenic glucuronides. up.ac.zaup.ac.zanih.gov

Here is a summary of the metabolic transformations:

| Metabolic Step | Location in Ruminant | Description | Key Compounds Involved (leading to this compound) |

| Saponin Hydrolysis | Rumen | Microbial cleavage of sugar units from saponins. | Sarsasapogenin glycosides -> Sarsasapogenin |

| Sapogenin Epimerization | Rumen | Microbial oxidation and reduction at C-3. | Sarsasapogenin -> this compound |

| Sapogenin Absorption | Small Intestine | Absorption of free sapogenins. | Sarsasapogenin, this compound |

| Hepatic Epimerization (Phase I) | Liver | Oxidation and reduction of remaining sarsasapogenin. | Sarsasapogenin -> this compound |

| Glucuronidation (Phase II) | Liver | Conjugation of this compound with glucuronic acid. | This compound -> this compound glucuronide |

| Biliary Excretion | Liver -> Bile Ducts | Transport of conjugated this compound into bile. | This compound glucuronide |

| Precipitation (in susceptible animals) | Bile Ducts | Formation of insoluble calcium salts of this compound glucuronide. | This compound glucuronide + Ca²⁺ -> Insoluble salt |

Table 1: Summary of this compound Metabolic Pathway in Ruminants

| Metabolic Step | Location in Ruminant | Description | Key Compounds Involved (leading to this compound) |

| Saponin Hydrolysis | Rumen | Microbial cleavage of sugar units from saponins. | Sarsasapogenin glycosides -> Sarsasapogenin |

| Sapogenin Epimerization | Rumen | Microbial oxidation and reduction at C-3. | Sarsasapogenin -> this compound |

| Sapogenin Absorption | Small Intestine | Absorption of free sapogenins. | Sarsasapogenin, this compound |

| Hepatic Epimerization (Phase I) | Liver | Oxidation and reduction of remaining sarsasapogenin. | Sarsasapogenin -> this compound |

| Glucuronidation (Phase II) | Liver | Conjugation of this compound with glucuronic acid. | This compound -> this compound glucuronide |

| Biliary Excretion | Liver -> Bile Ducts | Transport of conjugated this compound into bile. | This compound glucuronide |

| Precipitation (in susceptible animals) | Bile Ducts | Formation of insoluble calcium salts of this compound glucuronide. | This compound glucuronide + Ca²⁺ -> Insoluble salt |

Table 1 provides a concise overview of the metabolic fate of sarsasapogenin glycosides leading to the formation and potential precipitation of this compound glucuronide in ruminants.

| Plant Source | Primary Sapogenins Metabolized | Percentage Epimerized in Rumen | Key Metabolite Precipitated in Bile | Animal Model Studied | Citation |

| Yucca schidigera | Sarsasapogenin, Smilagenin | 15-30% | This compound glucuronide, Epismilagenin glucuronide | Sheep | cabidigitallibrary.org |

| Narthecium ossifragum | Sarsasapogenin, Smilagenin | Not specified, but epimerization occurs | This compound glucuronide, Epismilagenin glucuronide | Sheep | nih.govup.ac.za |

| Tribulus terrestris | Diosgenin (B1670711), Yamogenin (B1678165) | Rapid conversion | This compound glucuronide, Epismilagenin glucuronide | Sheep | up.ac.zaup.ac.zanih.gov |

| Brachiaria spp. / Panicum spp. | Diosgenin, Yamogenin | Occurs | This compound glucuronide, Epismilagenin glucuronide | Ruminants (sheep, cattle, goats, buffalo) | redalyc.orgup.ac.zauel.brscielo.brscispace.comusp.br |

Table 2: Examples of Saponin Sources and this compound Metabolism in Ruminants

Table 2 illustrates specific plant sources of saponins that are metabolized to this compound and its glucuronide in ruminants, highlighting the relevance of this metabolic pathway in livestock health.

Chemical Synthesis and Derivatization Strategies for Episarsasapogenin and Its Analogues

Total Synthesis Approaches to Episarsasapogenin

While detailed routes specifically for the total synthesis of this compound were not extensively covered in the search results, the synthesis of spirostanol (B12661974) scaffolds, which form the core structure of this compound, is a relevant area. Total synthesis typically involves constructing the molecule from simpler, low-molecular-weight precursors wikipedia.org.

Stereoselective Reduction Methods (e.g., from Sarsasapogenone)

A common approach to obtaining this compound is through the stereoselective reduction of Sarsasapogenone. Sarsasapogenone is a 3-keto, 5β-H steroidal sapogenin google.comgoogle.com. Various reducing agents have been employed for this transformation.

Historically, the Meerwein-Ponndorf-Verley (MPV) reduction of Sarsasapogenone has been reported to yield a mixture of Sarsasapogenin (B1680783) and this compound google.com. Hydrogenation using Adams catalyst in ethanol (B145695) has also been shown to afford this compound google.comgoogle.com. More recently, sodium borohydride (B1222165) reduction has been used for the preparation of this compound from Sarsasapogenone google.comgoogle.com. Lithium aluminum hydride reduction of Sarsasapogenone has been reported to yield a mixture containing predominantly this compound (80%) along with Sarsasapogenin (20%) researchgate.netnih.gov.

Stereoselective reduction methods aim to control the configuration at the C-3 position, leading predominantly to either the 3α-hydroxy (this compound) or 3β-hydroxy (Sarsasapogenin) epimer. The use of hindered organoborane reagents or organo-aluminium hydrides can lead to stereospecific preparation of steroidal sapogenins with a predominant 3-hydroxyl configuration google.comgoogle.com. For example, the use of a less sterically hindered reducing agent like lithium triethyl borohydride can lead to the formation of the 3α-hydroxyl product in a highly stereoselective manner google.com.

Synthetic Routes to Spirostanol Scaffolds

Spirostanol scaffolds, characterized by a spiroketal group at the C-22 position and a six-ring system (A-F), are the core structure of this compound and other spirostanol sapogenins nih.govnih.gov. Synthetic routes to these scaffolds often involve constructing the fused ring system and introducing the spiroketal moiety. While the search results did not provide specific total synthesis routes to the this compound scaffold itself, they highlight the complexity and strategies involved in synthesizing related spirocyclic systems and steroid derivatives thieme-connect.comacs.orgnih.gov. For instance, approaches involving photosantonin rearrangement and Wagner-Meerwein rearrangement have been used in the synthesis of spirostanols thieme-connect.com. The construction of spirocyclic tetrahydrofuran (B95107) (THF) and dihydrofuran (DHF) scaffolds from cyclic 2-aminoketones has also been explored as a method for generating building blocks for chemical space exploration nih.gov.

Semisynthesis from Precursor Steroids

Semisynthesis involves using naturally occurring steroids as starting materials to synthesize this compound or its analogues. This approach is often more efficient than total synthesis for complex natural products due to the inherent complexity of their structures wikipedia.orgrsc.org. Naturally occurring sapogenins or other readily available steroids can serve as precursors. This compound itself can be prepared by the reduction of Sarsasapogenone, which can be obtained by oxidation of Sarsasapogenin nih.govepo.org. Sarsasapogenin is a natural steroidal sapogenin found in plants like Anemarrhena asphodeloides nih.govresearchgate.net.

Semisynthesis allows for targeted modifications of existing steroid structures to yield desired compounds like this compound and its derivatives. This is a common strategy in the pharmaceutical industry for producing complex molecules more cost-effectively wikipedia.org.

Chemical Modifications and Derivatization for Research Purposes

Chemical modifications and derivatization of this compound are undertaken to alter its properties, create novel compounds, and study the relationship between structure and activity.

Glycosylation Studies to Yield Steroidal Saponins (B1172615)

Glycosylation, the attachment of sugar moieties to the aglycone (steroidal) backbone, is a key derivatization strategy for sapogenins like this compound, leading to the formation of steroidal saponins nih.govnih.govnih.gov. Steroidal saponins are a diverse group of natural products with various biological activities nih.govnih.gov.

Studies have reported the synthesis of this compound glycosides, such as this compound β-D-glucoside and this compound β-D-galactoside, through methods like Koenig-Knorr coupling of this compound with activated sugar donors, followed by deprotection waikato.ac.nz. Glycosylation is considered a final step in the biosynthesis of steroidal saponins in plants and plays a role in regulating their biological activity nih.gov. Chemical synthesis of steroidal timosaponins with different sugar lengths has been achieved by reacting the aglycone (such as Sarsasapogenin) with various glycosyl donors rsc.orgrsc.org.

Analogue Synthesis for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect biological activity rsc.orgnih.gov. By synthesizing and testing a series of compounds with systematic structural variations, researchers can identify key features responsible for desired effects.

For example, SAR studies on Sarsasapogenin (an epimer of this compound) and its analogues have revealed that the cis-fused A/B ring junction (5β-configuration), the 3β-hydroxyl configuration, the spiroketal F-ring, and the 25S-configuration are important structural features for certain biological activities rsc.orgrsc.org. Analogue synthesis can involve modifications to the steroid skeleton, the spiroketal side chain, or the addition/modification of functional groups rsc.orgrsc.org. New synthetic derivatives retaining the Sarsasapogenin scaffold have also been explored for their biological effects rsc.org. The synthesis of 17-halo-aryl-ethynyl steroids, including a derivative of 3-ethynyl-3-epi-sarsasapogenin, demonstrates the potential for introducing diverse functionalities onto the steroidal framework rsc.org.

Introduction of Reporter Tags or Functional Groups

The introduction of reporter tags or functional groups onto steroidal sapogenins like this compound and its isomers, such as Sarsasapogenin, is a crucial strategy for various applications, including biological studies, imaging, and the development of targeted delivery systems. These modifications allow for tracking, visualization, or further conjugation of the sapogenin scaffold to other molecules.

Derivatization strategies often focus on the accessible hydroxyl groups or involve modifications to the spiroketal side chain or the steroid nucleus. The choice of functional group or reporter tag depends on the intended application and the desired properties of the resulting conjugate.

One effective approach for introducing functional handles suitable for subsequent conjugation, including the attachment of reporter tags, is through click chemistry. This bioorthogonal reaction class allows for efficient and specific coupling under mild conditions. For instance, Sarsasapogenin (SSG), an isomer closely related to this compound, has been successfully functionalized with a propargyl group rsc.org. This modification provides an alkyne handle that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions with azide-functionalized molecules, including potential reporter tags rsc.org.

A specific example involves the reaction of Sarsasapogenin with propargyl bromide to yield a derivative containing a propargyl group rsc.org. This propargyl-functionalized Sarsasapogenin can then be reacted with an azide-containing moiety, such as acetonide-protected α-galactose azide, via Cu(I)-catalyzed click chemistry to form a triazole linkage rsc.org. The resulting triazole SSG derivative incorporates a sugar moiety, which could itself serve as a targeting or recognition element, or be further modified. Removal of the acetonide protecting groups yields the free α-OMe triazole SSG derivative rsc.org.

This click chemistry-based strategy highlights the potential for introducing a wide variety of functional groups and reporter tags onto the sapogenin scaffold by simply varying the azide-functionalized reaction partner. Reporter tags such as fluorescent dyes, biotin (B1667282), or radioactive isotopes could be incorporated using this methodology, enabling the tracking and study of this compound or its analogues in complex biological systems.

While specific examples for this compound are less commonly detailed in the literature compared to Sarsasapogenin, the structural similarity suggests that analogous derivatization strategies, including functionalization for click chemistry, would likely be applicable. The introduction of such functional groups provides versatile platforms for creating conjugates with enhanced properties or for enabling their detection and analysis.

Biological Activities and Molecular Mechanisms Preclinical, in Vitro, and Animal Studies

Anti-inflammatory Properties and Mechanistic Pathways

Studies have indicated that episarsasapogenin possesses anti-inflammatory properties, which are mediated through the modulation of various signaling molecules and pathways involved in the inflammatory response.

Modulation of Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Research suggests that this compound may influence the production of key pro-inflammatory cytokines. While specific studies on this compound's direct impact on TNF-α, IL-1β, and IL-6 were not explicitly detailed in the search results, related sapogenins like sarsasapogenin (B1680783) have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in white adipose tissue. researchgate.net This suggests a potential class effect among steroidal sapogenins, warranting further investigation into this compound's specific effects on these cytokines.

Impact on Inflammatory Mediators (e.g., iNOS, PGE2)

This compound's anti-inflammatory effects may also involve the modulation of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E2 (PGE2). Sarsasapogenin, a related compound, has been shown to reduce iNOS expression and PGE2 levels, which contributed to suppressing inflammation in a lipopolysaccharide (LPS)-induced ear edema model. researchgate.net iNOS is an enzyme that produces nitric oxide, a molecule involved in the inflammatory response. wikipedia.org PGE2 is a prostaglandin that contributes to inflammation by enhancing edema and leukocyte infiltration. wikipedia.org The reduction of these mediators by related sapogenins suggests a possible mechanism by which this compound could exert anti-inflammatory effects.

Neuroprotective and Cognitive Enhancing Effects

Preclinical studies have also investigated the potential of this compound to protect neuronal cells and enhance cognitive function.

Mechanisms of Neuroglial Cell Protection

This compound may contribute to neuroprotection by influencing neuroglial cells. Neuroglial cells, including astrocytes and microglia, play crucial roles in maintaining neuronal health and responding to injury and inflammation in the central nervous system. Research on sarsasapogenin indicates it may suppress pro-inflammatory M1 markers while elevating anti-inflammatory M2 biomarkers in neuroglial cells, thereby assisting in their protection. researchgate.net This mechanism, if applicable to this compound, could contribute to its neuroprotective effects by shifting the balance of glial cell activity towards an anti-inflammatory and pro-resolving state.

Modulation of Amyloid Precursor Protein (APP) Processing and Aβ Production

Modulating the processing of Amyloid Precursor Protein (APP) and the subsequent production of amyloid-beta (Aβ) peptides is a key area in Alzheimer's disease research. APP is a transmembrane protein that can be processed through different pathways, leading to the generation of Aβ, the primary component of amyloid plaques found in Alzheimer's brains. biolegend.comwikipedia.org One pathway, the amyloidogenic pathway, involves cleavage by β-secretase and γ-secretase, resulting in Aβ production. biolegend.comoatext.comfrontiersin.org The non-amyloidogenic pathway, involving cleavage by α-secretase, precludes Aβ generation. biolegend.comoatext.comfrontiersin.org

Studies on related sapogenins have explored their impact on APP processing. For instance, sarsasapogenin has been reported to be associated with BACE1 downregulation, an enzyme involved in the amyloidogenic pathway. nih.gov Additionally, stimulation of muscarinic receptors has been shown to increase α-secretase activity, which leads to increased processing of APP to sAPPα, a soluble fragment with neuroprotective effects, and a consequential reduction in Aβ. epo.org this compound has been shown to produce a significant elevation in brain muscarinic receptor density in animal models. epo.org This suggests a potential indirect mechanism by which this compound could modulate APP processing towards the non-amyloidogenic pathway, thus reducing Aβ production.

Data on Muscarinic Receptor Density:

| Compound | Effect on Brain Muscarinic Receptor Density | Significance |

| This compound | Significant elevation | Yes |

| Sarsasapogenin cathylate | Significant elevation | Yes |

| Epismilagenin (B178598) | Significant elevation | Yes |

| Diosgenin (B1670711) | No significant change | No |

| This compound ethylsuccinate | No significant change | No |

*Based on findings in animal models. epo.org

Stimulation of Neurite Outgrowth

Neurite outgrowth is a critical process for neuronal development, regeneration, and the formation of synaptic connections, which are essential for cognitive function. Amyloid Precursor Protein (APP) itself functions as a cell surface receptor and has been implicated in physiological functions on the surface of neurons relevant to neurite growth and axonogenesis. wikipedia.orgnih.gov While direct evidence for this compound's effect on neurite outgrowth was not prominently found in the immediate search results, the involvement of related sapogenins in neuroprotective effects and the role of APP in neurite growth suggest this could be a potential area of investigation for this compound.

Anticancer and Cytotoxic Activities

Preclinical studies have explored the potential of steroidal saponins (B1172615) and sapogenins, including those structurally related to this compound, for their anticancer and cytotoxic effects against various cancer cell lines. Cytotoxicity against cancer cell lines has been demonstrated in vitro for extracts from Asparagus officinalis roots, which contain steroids. researchgate.net Eight steroids isolated from A. officinalis roots showed significant cytotoxicities against human A2780, HO-8910, Eca-109, MGC-803, CNE, LTEP-a-2, KB, and mouse L1210 tumor cells. researchgate.net While these studies highlight the potential of related compounds, direct research specifically on the anticancer and cytotoxic activities of this compound itself in these contexts requires further investigation based on the provided search results.

Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis and cell cycle arrest are key mechanisms by which potential anticancer agents exert their effects. nih.govmdpi.com Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Cell cycle arrest, on the other hand, can halt the proliferation of cancer cells by blocking their progression through the cell division cycle. nih.govmdpi.com Studies on other compounds have shown that inducing cell cycle arrest can be associated with apoptosis. nih.gov For instance, L-asparaginase treatment of murine leukemia cells caused DNA fragmentation after cell cycle arrest in the G1 phase. nih.gov While the search results discuss these mechanisms in the context of other potential anticancer agents and related saponins, specific detailed research findings on how this compound directly induces apoptosis or cell cycle arrest were not prominently featured. Research on other natural compounds has shown the ability to induce cell cycle arrest at different phases (e.g., G0/G1 or G2/M) and activate apoptotic pathways, often involving the regulation of cyclins, CDKs, caspases, and proteins from the Bcl-2 family. mdpi.commdpi.comresearchgate.netnih.gov

Inhibition of Cell Proliferation and Metastasis

Inhibition of cell proliferation and metastasis are critical aspects of anticancer activity. nih.gove-century.us Cell proliferation, the rapid division of cancer cells, is a primary driver of tumor growth. Metastasis, the spread of cancer cells from the primary tumor to distant sites, is responsible for the majority of cancer-related deaths. e-century.us Studies on various compounds have demonstrated the ability to inhibit cancer cell proliferation and migration in vitro. nih.govmdpi.comjomh.org For example, scutellarein (B1681691) inhibited cell migration and proliferation in HepG2 cells in a dose-dependent manner. nih.gov The inhibition of proliferation and metastasis often involves the modulation of various signaling pathways within the cancer cells. nih.govmdpi.comjomh.org While the search results emphasize the importance of inhibiting proliferation and metastasis in cancer therapy and provide examples of other compounds that achieve this, specific data detailing the direct effects of this compound on inhibiting cancer cell proliferation and metastasis were not extensively provided.

Antidiabetic Potential and Metabolic Regulation

Investigations into the antidiabetic potential of natural compounds are ongoing, with many plant-derived substances showing promise in preclinical studies. ulster.ac.ukresearchgate.netnih.govnih.govsciensage.info These studies often involve evaluating the effects of compounds on blood glucose levels, insulin (B600854) secretion and sensitivity, and metabolic parameters in animal models of diabetes. ulster.ac.uknih.govnih.govsciensage.info Some natural compounds have been shown to improve glucose tolerance and enhance insulin release in animals with obesity-diabetes. ulster.ac.uk Mechanisms of action can include inhibiting enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, or enhancing insulin action. ulster.ac.uknih.gov While sarsasapogenin, a related sapogenin, has been noted for its diverse pharmacological activities, including antidiabetic effects and anti-inflammatory action in adipose tissue nih.govresearchgate.net, specific research focused on the direct antidiabetic potential and metabolic regulation by this compound was not a primary focus of the provided search results. Sarsasapogenin has been shown to inhibit pro-inflammatory cytokines in white adipose tissue, which can contribute to metabolic balance and insulin resistance as obesity progresses. nih.govresearchgate.net

Anti-osteoclastogenic Activities

Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity contributes to bone loss in conditions like osteoporosis. dovepress.comnih.govbiochemia-medica.com Inhibiting osteoclast formation (osteoclastogenesis) and activity is a strategy for treating osteolytic diseases. dovepress.comnih.gov Preclinical studies have investigated the anti-osteoclastogenic potential of various compounds using in vitro models, such as bone marrow-derived osteoclasts, and in vivo animal models of bone loss. dovepress.comnih.govbiorxiv.org Sarsasapogenin, a related sapogenin, has been shown to suppress RANKL-induced osteoclastogenesis in vitro and prevent bone loss in a mouse osteolysis model. dovepress.com Its mechanism involves inhibiting signaling pathways like NF-κB and JNK/MAPK, which are crucial for osteoclast differentiation. dovepress.com While the anti-osteoclastogenic activity of sarsasapogenin has been demonstrated nih.govresearchgate.netdovepress.com, specific research findings on the anti-osteoclastogenic activities of this compound were not extensively detailed in the provided search results.

Role in Photosensitization in Ruminants

This compound is implicated in hepatogenous photosensitization in ruminants, a condition where liver damage leads to the accumulation of photodynamic agents, causing increased sensitivity to sunlight. waikato.ac.nzredalyc.orgresearchgate.netup.ac.zanih.gov This condition is often associated with the ingestion of certain plants containing steroidal saponins, such as Narthecium ossifragum and Brachiaria decumbens. waikato.ac.nzredalyc.orgresearchgate.netup.ac.zanih.gov Ingested saponins are hydrolyzed in the rumen to sapogenins, including this compound and epismilagenin. redalyc.orgresearchgate.netup.ac.zanih.gov

Accumulation of Glucuronide Conjugates in Bile and Liver

A key aspect of this compound's role in photosensitization in ruminants is the formation and accumulation of its glucuronide conjugates. nih.govredalyc.orgup.ac.zanih.gov Following the metabolism of saponins in the digestive tract, sapogenins like this compound are produced. redalyc.orgresearchgate.netup.ac.zanih.gov These sapogenins are then conjugated with glucuronic acid in the liver, forming glucuronides. redalyc.orgup.ac.zanih.gov These glucuronide conjugates can bind with calcium ions to form insoluble salts that are deposited as crystals, particularly in the bile and liver. redalyc.orgup.ac.za This accumulation of crystals can lead to inflammation and obstruction of the biliary system, as well as necrosis of periportal hepatocytes, contributing to the liver damage characteristic of hepatogenous photosensitization. redalyc.org Studies have identified epismilagenin and this compound in the ruminal contents and bile of sheep that were photosensitized after grazing on plants like Brachiaria decumbens. up.ac.za High concentrations of conjugated sapogenins, including this compound glucuronide, have been found in the bile of affected sheep. up.ac.za The liver plays a crucial role in the conjugation and excretion of bile acids and other compounds, and impaired liver function can lead to the accumulation of potentially toxic substances. nih.govfrontiersin.orgnih.govmdpi.com Glucuronidation is a metabolic pathway that increases the solubility of compounds, facilitating their excretion in bile or urine. frontiersin.orgmdpi.com However, when biliary excretion is impaired, such as by obstruction caused by crystal accumulation, these conjugates can accumulate in the liver and bloodstream. nih.govfrontiersin.orgnih.gov

Link to Phylloerythrin (B1203814) Accumulation

Hepatogenous photosensitization disorders in grazing livestock are frequently associated with the ingestion of plants containing steroidal saponins. simsonpharma.com In ruminants, these ingested saponins can be hydrolyzed by rumen microorganisms into sapogenins, including sarsasapogenin and smilagenin (B1681833). Further metabolism can lead to the formation of this compound and epismilagenin.

A key mechanism linking this compound to photosensitization involves its conversion to insoluble calcium salts of its glucuronides. simsonpharma.com These insoluble salts can accumulate within liver cells and obstruct bile ducts. simsonpharma.com This accumulation of crystalloid material impairs liver function, specifically the excretion of phylloerythrin. simsonpharma.com

Phylloerythrin is a photodynamic compound derived from the microbial metabolism of chlorophyll (B73375) in the rumen. simsonpharma.com Under normal conditions, phylloerythrin is absorbed and efficiently excreted by the liver into the bile. However, when liver function is compromised by the obstruction caused by the accumulation of this compound glucuronide salts, phylloerythrin is retained and accumulates in the bloodstream. simsonpharma.com Elevated circulating levels of phylloerythrin then lead to photosensitization, where the animal's skin becomes hypersensitive to sunlight, resulting in phototoxic damage. simsonpharma.com

Species-Specific Susceptibility in Animal Models

Observations in animal models and field cases of hepatogenous photosensitization linked to saponin-containing plants have indicated species-specific susceptibility. Ruminants, due to the microbial fermentation of chlorophyll and saponins in their rumen, are particularly vulnerable to phylloerythrin-associated photosensitization. simsonpharma.com

Studies have reported differences in susceptibility even among different ruminant species and age groups. For instance, in cases of photosensitization caused by plants like Narthecium ossifragum, sheep, particularly lambs, have been noted to be more susceptible than adult sheep. Similarly, across different ruminant species affected by hepatogenous photosensitization, sheep have been reported to exhibit greater susceptibility compared to cattle, with young animals generally being more affected than adults.

Structure Activity Relationship Sar Studies of Episarsasapogenin and Its Derivatives

Influence of Stereochemistry on Biological Efficacy (e.g., C-25 Epimerism)